molecular formula C7H13NO2 B11961401 7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole CAS No. 51476-99-4

7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole

Cat. No.: B11961401
CAS No.: 51476-99-4
M. Wt: 143.18 g/mol
InChI Key: MAERDCGMHNPXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Profile and Research Applications 7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole (CAS 51476-99-4) is an oxazolidine-based bicyclic compound with the molecular formula C 7 H 13 NO 2 and an average molecular mass of 143.18 g/mol . This structure is characterized by a fused bicyclic system containing one nitrogen and two oxygen atoms, contributing to a Topological Polar Surface Area (TPSA) of 21.7 Ų . The compound is associated with the CAS numbers 51476-99-4 and is also known by synonyms such as Oxazolidine-E and 5-Ethyl-1-aza-4,6-dioxabicyclo[3.3.0]octane . Research Value and Potential Applications As a member of the oxazole/oxazolidine family, this compound serves as a valuable scaffold in medicinal chemistry and drug discovery research. Oxazole derivatives are recognized as key intermediates for the synthesis of new chemical entities and are extensively investigated for their diverse biological activities . The oxazole moiety is a privileged structure found in pharmaceuticals with documented antimicrobial, anticancer, and anti-inflammatory properties . Furthermore, azole derivatives, including oxazoles, have shown promise in antiviral research, with some compounds demonstrating activity against viruses such as human cytomegalovirus (HCMV) through potential inhibition of viral DNA polymerase . Researchers utilize this specific oxazolidine structure to explore structure-activity relationships (SAR), develop novel synthetic routes, and design potential therapeutic agents targeting a range of pathologies. Handling and Safety This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Based on supplier-provided GHS information, appropriate safety precautions should be observed during handling . Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling instructions.

Properties

CAS No.

51476-99-4

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

7a-ethyl-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole

InChI

InChI=1S/C7H13NO2/c1-2-7-8(3-5-9-7)4-6-10-7/h2-6H2,1H3

InChI Key

MAERDCGMHNPXAL-UHFFFAOYSA-N

Canonical SMILES

CCC12N(CCO1)CCO2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Precursors

The formation of fused oxazole rings often relies on cyclocondensation reactions between amino alcohols and carbonyl-containing intermediates. For example, in the synthesis of 1,3-oxazolo[3,4-c]oxazole derivatives, researchers have employed dichloromethylene-oxazolone precursors reacted with amidine hydrochlorides in the presence of triethylamine, followed by thermal cyclization. Adapted to the target compound, a similar approach could involve:

  • Precursor Synthesis : Ethyl-substituted amino alcohol derivatives (e.g., 2-ethyl-2-aminoethanol) reacted with α-haloketones or α,β-diketones.

  • Cyclization : Treatment with a base such as triethylamine or diisopropylethylamine (Hünig’s base) in dichloromethane (DCM) at elevated temperatures (50–60°C).

Key advantages include high regioselectivity and compatibility with diverse substituents. However, challenges such as competing side reactions (e.g., over-alkylation) necessitate precise stoichiometric control.

Stepwise Synthetic Routes

Route 1: Oxazole Ring Formation Followed by Ethylation

This two-step approach prioritizes the construction of the oxazole core before introducing the ethyl group:

Step 1: Synthesis of Oxazoline Intermediate
Reaction of glycine derivatives with benzoyl bromide in the presence of silver cyanide yields oxazolo[3,4-d]oxazine intermediates. For example:
$$ \text{Glycine ester} + \text{Benzoyl bromide} \xrightarrow{\text{AgCN}} \text{Oxazoline intermediate} $$

Step 2: Ethylation and Cyclization
The intermediate undergoes alkylation with ethyl iodide or ethyl triflate in the presence of a hindered base (e.g., potassium tert-butoxide) to install the ethyl group at the 7a position. Subsequent acid-catalyzed cyclization closes the second oxazole ring.

Optimization Considerations:

  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance alkylation efficiency.

  • Temperature : Cyclization proceeds optimally at 80–100°C under reflux.

Route 2: One-Pot Tandem Cyclization

A streamlined one-pot method reduces purification steps and improves yields:

Reagents and Conditions :

  • Starting Material : Ethyl-substituted β-ketoamide.

  • Cyclizing Agent : Phosphorus oxychloride (POCl₃) or trichlorophosphate, which activates carbonyl groups for nucleophilic attack.

  • Base : N,N-Dimethylaniline or pyridine to neutralize HCl byproducts.

Mechanism :

  • Activation : POCl₃ converts the β-ketoamide into a reactive chloromethylene species.

  • Intramolecular Cyclization : The amine group attacks the activated carbonyl, forming the first oxazole ring.

  • Ethylene Oxide Quenching : Halogen displacement by ethanolamine derivatives closes the second ring.

Typical Yield : 60–75%, depending on steric hindrance.

Advanced Functionalization and Stereochemical Control

Chiral Induction Strategies

For enantioselective synthesis, chiral auxiliaries or catalysts are critical. In the preparation of (3S,5S)-7a-ethyl-3,5-di(isopropyl)-oxazolo[3,4-c]oxazole, researchers utilized L-proline-derived catalysts to achieve >90% enantiomeric excess (ee). Applying this to the target compound:

  • Chiral Ligands : Bisoxazoline (BOX) ligands coordinate with metal centers (e.g., Cu(OTf)₂) to induce asymmetry during cyclization.

  • Dynamic Kinetic Resolution : Racemic intermediates equilibrate under catalytic conditions, favoring the desired diastereomer.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Stepwise Cyclization65–78High purity, scalableMulti-step purification required
One-Pot Tandem60–75Reduced steps, cost-effectiveSensitive to moisture
Enantioselective70–85High stereochemical controlExpensive catalysts

Industrial-Scale Considerations

Solvent and Reagent Selection

  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst Recycling : Immobilized enzymes or silica-supported bases enable reuse across batches.

Process Optimization

  • Continuous Flow Systems : Enhance heat transfer and reaction uniformity for exothermic cyclizations.

  • In-Line Analytics : FTIR and HPLC monitor intermediate formation in real time, minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

7a-Ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Reduced oxazolidine derivatives.

    Substitution: Various substituted oxazolidine and oxazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that oxazole-containing compounds exhibit promising antimicrobial properties. For instance, derivatives of oxazoles have been shown to possess activity against various Gram-positive and Gram-negative bacteria. The structural features of 7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole may enhance its efficacy as an antimicrobial agent due to its ability to interact with bacterial cell membranes or enzymes involved in cell wall synthesis.

Anticancer Properties

Studies have explored the potential of oxazole derivatives in cancer therapy. The unique structural attributes of this compound may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary investigations suggest that modifications in the oxazole ring can lead to increased potency against specific cancer types.

Herbicidal Activity

The compound's structure suggests potential applications in agrochemicals, particularly as a herbicide. Oxazole derivatives are known for their ability to disrupt plant growth by inhibiting specific metabolic pathways. Research into the herbicidal properties of this compound could lead to the development of new herbicides that are both effective and environmentally friendly.

Case Studies and Research Findings

StudyFocusFindings
Almazoles A–DAntibacterial ActivityShowed potent activity against Serratia marcescens and Salmonella typhi; structural similarities to oxazole derivatives suggest potential for further exploration of related compounds .
Dendroamides A–CAnticancer ActivityDendroamide A demonstrated effectiveness as a multidrug resistance-reversing agent against breast carcinoma cells .
Venturamides A and BAntiparasitic ActivityExhibited strong activity against Plasmodium falciparum, indicating potential for development into antimalarial treatments .

Mechanism of Action

The mechanism of action of 7a-ethyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : The bicyclic oxazolo-oxazole system is conserved across analogs. Variations arise from substituent type and position.
  • Substituent Diversity :
    • 7a-Ethyl : The target compound (7a-ethyl) is structurally analogous to 7a-methyldihydro-oxazolo[2,3-b]oxazole (CAS 100921-26-4, ) and 7a-cyclohexenylethyl derivatives (CAS 777950-39-7, ).
    • Fused Heterocycles : Derivatives like [1,3]oxazolo[5,4-d]pyrimidine () incorporate a pyrimidine ring, expanding conjugation and altering bioactivity.

Molecular Properties:

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~170–180 g/mol (based on analogs in –8).
  • Pyrimidine-fused derivatives (e.g., 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one, ) exhibit higher molecular weights (~280–300 g/mol) and distinct electronic profiles due to aromaticity .

A. Plant Growth Regulation :

  • [1,3]Oxazolo[5,4-d]pyrimidine Derivatives :
    • At 10<sup>−9</sup> M, these compounds exhibit auxin-like activity , stimulating root and shoot growth in soybean and flax, comparable to synthetic auxins (NAA, IAA) .
    • Substituents at the 5<sup>th</sup> and 7<sup>th</sup> positions of the pyrimidine ring enhance activity .
  • N-Sulfonyl Oxazoles :
    • 2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile () showed cytokinin-like activity , promoting biomass accumulation in pumpkin cotyledons .

B. Biocidal Activity :

  • Oxaban E (7a-ethyldihydro-oxazolo[3,4-c]oxazole, CAS 7747-35-5): A commercial biocide used in industrial applications, highlighting the role of ethyl substituents in antimicrobial properties .

C. Anticancer Potential :

  • 7-Piperazin-Substituted [1,3]Oxazolo[4,5-d]pyrimidines : Demonstrated cytotoxicity against NCI-60 cancer cell lines, emphasizing the importance of fused pyrimidine and piperazine groups for anticancer activity .

Data Tables

Table 1: Structural and Functional Comparison of Oxazolo-Oxazole Derivatives

Compound Name Substituents/Fused Rings Molecular Weight (g/mol) Biological Activity Application Reference ID
7a-Ethyltetrahydro-7aH-oxazolo[2,3-b]oxazole Ethyl at 7a ~170–180 Not reported (inferred biocidal) Biocides/Agriculture
7a-Methyldihydro-oxazolo[2,3-b]oxazole Methyl at 7a ~158–165 Polymer component Material Science
2,5-Diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one Phenyl at 2,5; pyrimidine-fused ~296.3 Cytokinin-like activity Agriculture
7-Piperazin-[1,3]oxazolo[4,5-d]pyrimidine Piperazine at 7 ~290–310 Anticancer Pharmacology

Table 2: Activity Comparison with Phytohormones

Compound Type Concentration (M) Activity vs. NAA/IAA Plant Model Reference ID
[1,3]Oxazolo[5,4-d]pyrimidines 10<sup>−9</sup> 1.5–2× higher root stimulation Soybean, Flax
N-Sulfonyl Oxazoles 10<sup>−9</sup> Comparable to cytokinin Pumpkin

Biological Activity

7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole is a bicyclic compound characterized by its unique ethyl substitution and the presence of both oxazole and oxazolidine rings. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis methods, chemical properties, and relevant case studies.

The molecular formula of this compound is C7_7H13_{13}NO2_2, with a molecular weight of approximately 143.18 g/mol. The compound exhibits the following physical properties:

PropertyValue
CAS Number51476-99-4
Density1.13 g/cm³
Boiling Point182.6ºC
Flash Point68.5ºC
LogP0.35
Polar Surface Area (PSA)21.7 Ų

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. A common method includes the reaction of 2-amino-2-ethyl-1,3-propanediol with formaldehyde under acidic conditions to form the oxazolidine ring, followed by further cyclization to yield the final bicyclic structure.

Antimicrobial Properties

Research indicates that compounds within the oxazole family exhibit notable antimicrobial activities. For example, derivatives similar to this compound have been shown to inhibit pathogenic fungi and bacteria. A study highlighted that certain oxazole derivatives displayed significant inhibition against various fungal strains .

Anticancer Activity

The biological activity of this compound has also been explored in the context of cancer treatment. Some related compounds have demonstrated selective anti-proliferative effects against estrogen receptor-positive breast cancer cells. This suggests a potential for developing new therapeutic agents targeting specific cancer types .

Case Studies

Several studies have been conducted to assess the biological effectiveness of oxazole-containing compounds:

  • Inhibition of Fungal Pathogens : A study identified new oxazole compounds that showed inhibitory activity against pathogenic fungi. The research utilized metabologenomic methods to discover these compounds from bacterial strains known for their natural product biosynthesis capabilities .
  • Anticancer Screening : In another investigation focusing on the anticancer properties of oxazole derivatives, specific compounds were tested against a panel of cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards estrogen receptor-positive breast cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors in biological systems. These interactions can modulate cellular pathways leading to antimicrobial or anticancer effects.

Q & A

Q. What are the validated synthetic routes for 7a-ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole, and how do reaction conditions influence yield?

The compound is synthesized via click chemistry, as demonstrated in analogous oxazolo-oxazole derivatives. A typical procedure involves reacting alkynes with azides in the presence of CuSO₄·5H₂O and sodium ascorbate in DMF at room temperature for 12 hours . Key factors affecting yield include:

  • Catalyst concentration : Excess Cu(I) can lead to side reactions.
  • Solvent polarity : DMF enhances azide-alkyne cycloaddition kinetics.
  • Temperature : Prolonged room-temperature reactions improve regioselectivity.
    Yield optimization requires monitoring via TLC and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of:

  • X-ray crystallography : Resolve the bicyclic oxazolo-oxazole core and ethyl substituent geometry (e.g., as in related spiro compounds) .
  • NMR spectroscopy : Key signals include the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) and oxazole protons (δ 4.5–5.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₈H₁₃NO₂, exact mass 155.0946) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >200°C for bicyclic heterocycles).
  • pH-dependent hydrolysis : Test in buffers (pH 1–13) at 37°C; oxazolidines hydrolyze in acidic conditions to form amines and carbonyl derivatives .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the oxazole ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Employ density functional theory (DFT) to:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Simulate transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis).
  • Compare with experimental data (e.g., X-ray bond lengths , NMR coupling constants) to validate models. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., hydrolyzed derivatives).
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).
  • Target selectivity : Perform kinase profiling or molecular docking to verify specificity . Cross-reference with structurally similar oxazolidines showing antimicrobial or anticancer activity .

Q. How can derivatization of the ethyl group expand the compound’s application in drug discovery?

Functionalize the ethyl moiety via:

  • Halogenation : Introduce Br or I for radiolabeling or cross-coupling (Suzuki-Miyaura).
  • Oxidation : Convert to a ketone for Schiff base formation.
  • Bioisosteric replacement : Replace with cyclopropyl or fluorinated groups to modulate pharmacokinetics. Monitor changes in LogP and plasma stability .

Q. What advanced spectroscopic techniques elucidate its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding affinity to proteins (e.g., enzymes in oxazole metabolic pathways).
  • Cryo-EM : Visualize interactions with membrane receptors at near-atomic resolution.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s role in catalytic cycles?

  • Kinetic studies : Vary substrate concentration and monitor reaction rates via UV-Vis or LC-MS.
  • Isotope labeling : Use ¹⁵N or ¹³C isotopes to trace intermediates in heterocyclic rearrangements.
  • In situ IR spectroscopy : Detect transient species (e.g., nitrenes in azide-based syntheses) .

Q. What statistical approaches are critical for analyzing dose-response data in pharmacological studies?

  • Nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Principal component analysis (PCA) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.